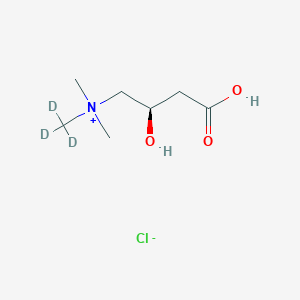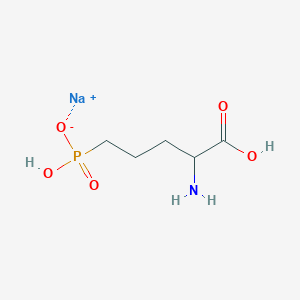
Hydroxy-Bifenthrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy-Bifenthrin is a derivative of Bifenthrin, which is a chiral synthetic pyrethroid insecticide . It has been commonly used for agricultural and domestic pest control over the past decades . Due to its widespread application, residues of bifenthrin have been frequently detected in environmental media, residential areas, and biota .
Molecular Structure Analysis
Bifenthrin is a chiral compound, meaning it has different enantiomers which can have different effects . It is found in two enantiomers: 1S-cis-bifenthrin and 1R-cis-bifenthrin . The specific molecular structure of Hydroxy-Bifenthrin is not explicitly mentioned in the sources.
Physical And Chemical Properties Analysis
Bifenthrin is poorly soluble in water and often remains in soil . Its residual half-life in soil is between 7 days and 8 months, depending on the soil type . It is a white, waxy solid with a faint sweet smell .
Wissenschaftliche Forschungsanwendungen
Bifenthrin's Impact on Estrogenic and Dopaminergic Pathways : Bifenthrin exposure has shown significant effects on the estrogenic and dopaminergic pathways in zebrafish embryos and juveniles. It may disrupt the hypothalamic-pituitary-gonadal (HPG) axis, leading to altered estrogen receptor expression and changes in dopamine regulation, indicating life-stage-dependent toxicity in developing fish (Bertotto et al., 2018).
Effects on Juvenile Rainbow Trout : In juvenile rainbow trout, bifenthrin exposure was associated with changes in the dopaminergic signaling pathway, affecting estrogen levels and the expression of various genes involved in estrogen biosynthesis (Crago & Schlenk, 2015).
Role of P450 Metabolism in Estrogenic Activity of Bifenthrin in Fish : The study showed that bifenthrin's in vivo estrogenicity in fish may be primarily due to its metabolites, suggesting the importance of metabolite formation in understanding bifenthrin's effects on endocrine systems (DeGroot & Brander, 2014).
Metabolism of Bifenthrin in Rat and Human Hepatic Microsomes : Research indicated significant species and age-dependent differences in the metabolism of bifenthrin in rat and human hepatic microsomes, suggesting a need to consider these factors in risk assessment (Nallani et al., 2018).
Dissipation and Quantification of Bifenthrin in Agriculture : A study on the dissipation behavior of bifenthrin in crops showed rapid degradation and developed a method for its quantification, indicating its safety in terms of human consumption at harvest times (Chaudhary et al., 2022).
Bifenthrin's Impact on Fish Immune System : Exposure to bifenthrin in Nile tilapia fish significantly affected their immune response, growth performance, and resistance to infection, indicating immunomodulatory effects of the insecticide (Farag et al., 2021).
Bifenthrin Resistance and Detoxification Enzyme Activities : The development of resistance to bifenthrin in certain insect populations was observed, alongside changes in detoxification enzyme activities, highlighting the evolving challenge of pesticide resistance (Bilal et al., 2018).
Neurological Alterations and Anxiety-Like Behavior in Rats : Bifenthrin exposure in rats led to increased anxiety-like behavior, oxidative stress, and neuroinflammation, suggesting potential risks in neurodevelopment and behavior (Gargouri et al., 2018).
Safety and Hazards
Bifenthrin exhibits high acute lethal toxicity to aquatic species, and it is the primary contributor to the toxicity of insecticides in waters . It can also cause sublethal toxic effects on various non-target organisms, including developmental toxicity, neurobehavioral toxicity, oxidative damage, immune toxicity, and endocrine-disrupting effects . It’s also very highly toxic to bees .
Eigenschaften
IUPAC Name |
(2-methyl-3-phenylphenyl)methyl (1R,2R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClF3O3/c1-14-16(9-6-10-17(14)15-7-4-3-5-8-15)12-30-21(29)20-18(22(20,2)13-28)11-19(24)23(25,26)27/h3-11,18,20,28H,12-13H2,1-2H3/b19-11-/t18-,20-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKKJIJMVYASMB-PDTAEHFDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)CO)C=C(C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@@H]3[C@@H]([C@@]3(C)CO)/C=C(/C(F)(F)F)\Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy-Bifenthrin | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride](/img/structure/B1141312.png)
![ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate](/img/structure/B1141314.png)

